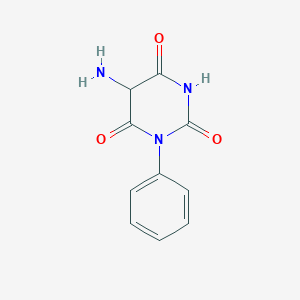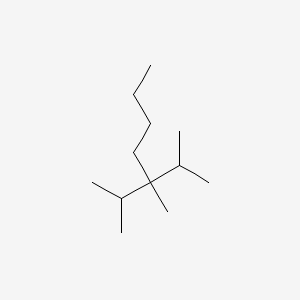
2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane is an organic compound with the molecular formula C9H16I2N2O4 It contains two iodine atoms, two nitro groups, and a heptane backbone with dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane typically involves multi-step organic reactions. One common method includes the iodination of a suitable precursor, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions. The process would need to be optimized for yield and purity, often requiring advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.
Reduction: Formation of diamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical studies due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diiodo-4-nitrophenol
- 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl
- 2,6-Diiodo-4-nitroaniline
Uniqueness
2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane is unique due to its combination of iodine and nitro groups on a heptane backbone with dimethyl substitutions
Properties
CAS No. |
61846-96-6 |
|---|---|
Molecular Formula |
C9H16I2N2O4 |
Molecular Weight |
470.04 g/mol |
IUPAC Name |
2,6-diiodo-4,4-dimethyl-1,7-dinitroheptane |
InChI |
InChI=1S/C9H16I2N2O4/c1-9(2,3-7(10)5-12(14)15)4-8(11)6-13(16)17/h7-8H,3-6H2,1-2H3 |
InChI Key |
XJUJBHGTYCSSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C[N+](=O)[O-])I)CC(C[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14560047.png)




![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)





![N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide](/img/structure/B14560104.png)


